molecular formula C19H14BrFN4O B11982183 N'-(5-Bromo-2-fluorobenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide CAS No. 303106-10-7

N'-(5-Bromo-2-fluorobenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide

Cat. No.: B11982183
CAS No.: 303106-10-7
M. Wt: 413.2 g/mol
InChI Key: NWOJMBCJXPANOQ-LSHDLFTRSA-N
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Description

N’-(5-Bromo-2-fluorobenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide is a complex organic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a bromine and fluorine atom on the benzylidene moiety, and a carbohydrazide group attached to the indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-Bromo-2-fluorobenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide typically involves the condensation of 5-bromo-2-fluorobenzaldehyde with 4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the reaction mixture is refluxed for several hours to ensure complete condensation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-(5-Bromo-2-fluorobenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and fluorine atoms on the benzylidene moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N’-(5-Bromo-2-fluorobenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(5-Bromo-2-fluorobenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N’-(5-Bromo-2-fluorobenzylidene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide
  • N’-(5-Bromo-2-fluorobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide
  • N’-(5-Bromo-2-fluorobenzylidene)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-(5-Bromo-2-fluorobenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide is unique due to its specific substitution pattern on the benzylidene moiety and the presence of the indazole ring. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications compared to other similar compounds.

Properties

CAS No.

303106-10-7

Molecular Formula

C19H14BrFN4O

Molecular Weight

413.2 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide

InChI

InChI=1S/C19H14BrFN4O/c20-13-6-8-16(21)12(9-13)10-22-25-19(26)18-15-7-5-11-3-1-2-4-14(11)17(15)23-24-18/h1-4,6,8-10H,5,7H2,(H,23,24)(H,25,26)/b22-10+

InChI Key

NWOJMBCJXPANOQ-LSHDLFTRSA-N

Isomeric SMILES

C1CC2=C(NN=C2C3=CC=CC=C31)C(=O)N/N=C/C4=C(C=CC(=C4)Br)F

Canonical SMILES

C1CC2=C(NN=C2C3=CC=CC=C31)C(=O)NN=CC4=C(C=CC(=C4)Br)F

Origin of Product

United States

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